Methyl 6-fluoro-2-methylnicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

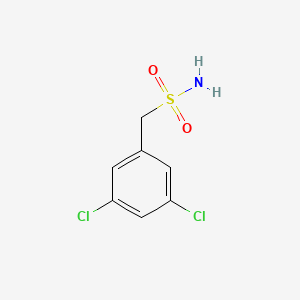

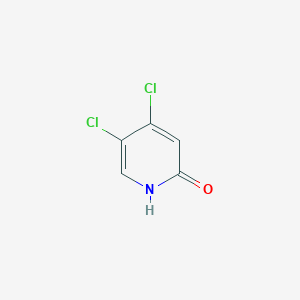

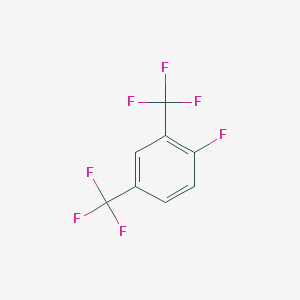

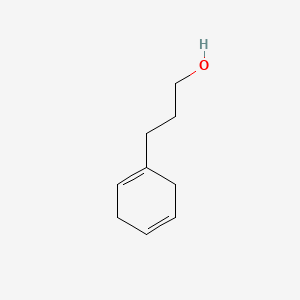

The molecular structure of “Methyl 6-fluoro-2-methylnicotinate” consists of a pyridine ring with a methyl group and a fluorine atom attached to it . The exact position of these groups on the ring can be determined by NMR spectroscopy .Physical And Chemical Properties Analysis

“Methyl 6-fluoro-2-methylnicotinate” has a molecular weight of 169.15 g/mol. Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Radical and Organometallic Methylation

- Methyl 6-fluoro-2-methylnicotinate plays a role in the methylation of nicotine and nicotine N-oxide. It is a significant product in reactions involving methyllithium and methyl radical, offering insights into organic chemistry and reaction mechanisms (Secor, Chavdarian, & Seeman, 1981).

Brain Dopamine Metabolism

- The compound is important in tracing dopamine metabolism in the brain, especially using positron tomography. It resembles natural L-dopa biochemically and crosses the blood-brain barrier, playing a crucial role in neurological studies (Firnau et al., 1986).

Synthesis and Antibacterial Studies

- It has been used in the synthesis of new transition metal complexes, which are then evaluated for antibacterial properties. This application is significant in the development of new antibacterial agents and materials science (Verma & Bhojak, 2018).

Spectroscopic Studies

- Methyl 6-fluoro-2-methylnicotinate is involved in studies related to solvatochromism and prototropism, offering insights into the behavior of organic molecules in different solvents and under various conditions (Nayak & Dogra, 2004).

Ground-State Equilibrium Studies

- It is also significant in investigating ground-state lactim-lactam equilibrium and excited-state proton transfer, contributing to the understanding of chemical equilibria and proton dynamics in organic molecules (Chou, Martinez, & Studer, 1990).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 6-fluoro-2-methylnicotinate is a derivative of Methyl nicotinate . Methyl nicotinate is known to act as a peripheral vasodilator . It enhances local blood flow at the site of application, primarily affecting the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Mode of Action

It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This leads to vasodilation and increased blood flow in the area of application.

Biochemical Pathways

For instance, Methyl nicotinate is known to affect the prostaglandin D2 pathway , which plays a crucial role in inflammation and pain response.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.01 (iLOGP), 1.54 (XLOGP3), 1.74 (WLOGP), 1.09 (MLOGP), and 2.07 (SILICOS-IT), with a consensus Log Po/w of 1.69 .

Result of Action

The primary result of Methyl 6-fluoro-2-methylnicotinate’s action is the dilation of peripheral blood vessels, leading to increased blood flow in the area of application . This can result in a warming sensation and potential relief from muscle and joint pain.

Eigenschaften

IUPAC Name |

methyl 6-fluoro-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWCAHFEDSDTQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246071 |

Source

|

| Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227595-02-9 |

Source

|

| Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1357823.png)